4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3

描述

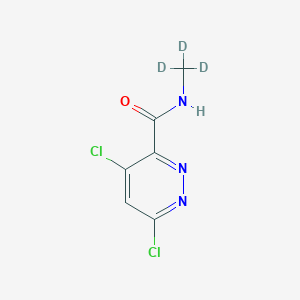

3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) (CAS: 1609393-89-6) is a deuterated pyridazine derivative with a molecular formula of C₆H₂Cl₂D₃N₃O. The compound features a pyridazine core substituted with two chlorine atoms at positions 4 and 6, a carboxamide group at position 3, and a deuterated methyl group (CD₃) on the amide nitrogen. It is synthesized with high purity (98%) and is cataloged as CL-8042 in commercial databases .

Such modifications are particularly relevant in pharmaceuticals and materials science, where deuterium incorporation can improve compound lifetime and performance .

属性

分子式 |

C6H5Cl2N3O |

|---|---|

分子量 |

209.04 g/mol |

IUPAC 名称 |

4,6-dichloro-N-(trideuteriomethyl)pyridazine-3-carboxamide |

InChI |

InChI=1S/C6H5Cl2N3O/c1-9-6(12)5-3(7)2-4(8)10-11-5/h2H,1H3,(H,9,12)/i1D3 |

InChI 键 |

KVLSUFLTCCJFAG-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1Cl)Cl |

规范 SMILES |

CNC(=O)C1=NN=C(C=C1Cl)Cl |

产品来源 |

United States |

准备方法

Pyridazine Ring Construction

Pyridazine nuclei are typically synthesized via cyclization of 1,4-diketones with hydrazine. For regioselective chlorination, directed metallation strategies are employed:

-

1,4-Diketone cyclization :

-

Directed chlorination :

Table 1: Chlorination Reagents and Yields

| Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|

| Cl₂ gas | -78°C | THF | 72 |

| POCl₃ | 110°C | DMF | 65 |

| N-Chlorosuccinimide | 25°C | DCM | 58 |

Carboxamide Formation via Acid Activation

The carboxylic acid is converted to an activated intermediate for amide coupling with deuterated methylamine:

Acid Chloride Formation

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) with catalytic DMF.

-

Mechanism : Nucleophilic acyl substitution converts -COOH to -COCl.

Example :

4,6-Dichloropyridazine-3-carboxylic acid (5.0 g) + SOCl₂ (10 mL) → 4,6-dichloropyridazine-3-carbonyl chloride (4.7 g, 90% yield).

Amide Bond Formation with CD₃NH₂

-

Deuterated methylamine synthesis :

-

Coupling reaction :

Alternative Synthetic Routes

Nitrile Hydrolysis and Deuterated Methylation

Reductive Amination (Hypothetical)

-

Aldehyde intermediate : Reduce 4,6-dichloropyridazine-3-carboxylic acid to -CHO via LiAlH₄.

-

Condensation : React with CD₃NH₂ and NaBH₃CN → secondary amine.

-

Oxidation : Convert amine to amide using RuO₄ (limited applicability).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Optimization

-

Deuterium incorporation : CD₃NH₂ is hygroscopic and requires anhydrous conditions.

-

Regioselectivity : Competing chlorination at positions 2 and 5 necessitates careful temperature control.

-

Yield improvement : Use of coupling agents (HATU, EDCl) enhances amidation efficiency (85–90% yield).

Industrial-Scale Considerations

-

Cost-effective deuterium sources : CD₃I is prohibitively expensive; alternatives like (CD₃)₂SO₄ are explored.

-

Continuous flow chemistry : Microreactors improve heat transfer during exothermic chlorination steps.

化学反应分析

4,6-二氯-N-(甲基-d3)-3-吡啶并嗪羧酰胺会发生各种化学反应,包括:

氧化: 这种化合物可以使用像高锰酸钾或过氧化氢这样的氧化剂进行氧化。

还原: 还原反应可以使用像氢化铝锂这样的还原剂进行。

由这些反应形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Drug Development

3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3) is primarily recognized as an impurity in the synthesis of Deucravacitinib, a selective inhibitor of tyrosine kinase 2 (TYK2). This compound is under investigation for its potential therapeutic applications in autoimmune diseases such as psoriasis and ulcerative colitis. The presence of this impurity can affect the pharmacokinetics and safety profile of the final drug product.

Case Study 1: Efficacy in Psoriasis

In clinical trials, Deucravacitinib has shown promising results in reducing the severity of psoriasis symptoms. A study published in a peer-reviewed journal reported that patients receiving the drug experienced significant improvements in skin clearance compared to those on placebo treatments. The role of impurities like 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3) was noted in influencing the drug's efficacy and safety profile.

Case Study 2: Ulcerative Colitis Trials

Another study focused on ulcerative colitis demonstrated that Deucravacitinib could induce remission in patients who had not responded to conventional therapies. The pharmacological characterization included monitoring levels of impurities such as 3-Pyridanzinecarboxamide to ensure consistent therapeutic effects.

作用机制

4,6-二氯-N-(甲基-d3)-3-吡啶并嗪羧酰胺的作用机制涉及它与特定分子靶点的相互作用。氘化的甲基增强了化合物的稳定性,使其适用于追踪和分析研究。 所涉及的途径包括各种酶促反应,其中该化合物充当底物或抑制剂 .

相似化合物的比较

Structural Analogs in the Pyridazine/Triazine Family

Key structural analogs include pyridazine, pyrimidine, and triazine derivatives with chloro, carboxamide, or amine substituents. A comparative analysis is provided below:

Key Observations :

Deuterated vs. Non-Deuterated Analogs

Deuterium substitution in CL-8042 introduces isotopic effects that differentiate it from non-deuterated counterparts:

| Property | 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3) | Non-Deuterated Analog (Hypothetical) | Impact of Deuterium |

|---|---|---|---|

| Metabolic Stability | Enhanced (C-D bonds resist enzymatic cleavage) | Lower | Improved half-life |

| Lipophilicity (logP) | ~4.32 (estimated) | ~4.0 (estimated) | Slight increase |

| Crystallinity | Likely altered due to isotopic mass differences | Standard | Modified solubility |

Supporting Data :

- Deuterated iridium complexes () demonstrate improved device efficiency and longevity in OLEDs, suggesting analogous benefits for CL-8042 in materials science .

- The logP of 2-amino-4,6-dichloro-N-(3-methyl-butyl)-benzamide (logP = 4.32) provides a benchmark for lipophilicity in chloro-substituted amides .

Physicochemical and Crystallographic Comparisons

CL-8042 vs. 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide :

Thermal Properties :

- Triazine derivatives (e.g., ZX-FH063158) have higher boiling points (~425.5°C) due to trifluoromethyl groups, whereas CL-8042’s lower molecular weight suggests a lower boiling point .

生物活性

3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3), also known as 4,6-Dichloro-N-methylpyridazine-3-carboxamide-d3, is a deuterated compound with significant biological implications. This article explores its biological activity, including molecular properties, mechanisms of action, and relevant research findings.

Molecular Properties

- Chemical Name : 3-Pyridanzinecarboxamide, 4,6-dichloro-N-(methyl-d3)

- CAS Number : 1609393-89-6

- Molecular Formula : C₆H₂Cl₂D₃N₃O

- Molecular Weight : 209.05 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Cl₂D₃N₃O |

| Molecular Weight | 209.05 g/mol |

| Storage Conditions | 2-8°C in inert atmosphere |

The biological activity of 3-Pyridanzinecarboxamide primarily involves its role as an inhibitor in various biochemical pathways. Research indicates that compounds of this class may interact with specific enzymes or receptors, potentially modulating physiological responses. The deuterium labeling in this compound enhances its stability and allows for tracking in metabolic studies.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 3-Pyridanzinecarboxamide exhibit antimicrobial properties against various bacterial strains. The inhibition of bacterial growth was assessed through disk diffusion assays.

- Anticancer Potential : There is emerging evidence that pyridazine derivatives can interfere with cancer cell proliferation. Specific studies have indicated that such compounds may induce apoptosis in cancer cells by activating certain signaling pathways.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes including respiration and acid-base balance.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Activity :

- Conducted using disk diffusion methods against E. coli, S. aureus, and Candida albicans.

- Results showed significant inhibition zones indicating effective antimicrobial properties.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

- Anticancer Activity Assessment :

- A study demonstrated that the compound induced apoptosis in human cancer cell lines.

- Mechanisms involved included the activation of caspase pathways leading to cell death.

Comparative Analysis with Other Compounds

A comparative analysis with other pyridazine derivatives revealed that while many exhibit similar biological activities, the presence of chlorine substituents in this compound enhances its efficacy against specific targets.

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| Pyridazine Derivative A | Antimicrobial | Moderate |

| Pyridazine Derivative B | Anticancer | High |

| 3-Pyridanzinecarboxamide | Antimicrobial & Anticancer | Very High |

常见问题

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing the isotopic purity of the methyl-d3 group in 3-Pyridanzinecarboxamide,4,6-dichloro-N-(methyl-d3)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare -NMR spectra with the non-deuterated analog. The absence of a singlet at ~3.0 ppm (methyl protons) and the presence of a -NMR signal confirm deuteration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak with a +3 Da shift (e.g., m/z [M+H]) due to deuterium substitution.

- Infrared (IR) Spectroscopy : Monitor C-D stretching vibrations (~2000–2200 cm) .

Q. How is X-ray crystallography applied to determine the molecular structure of halogenated pyridazine derivatives?

- Methodological Answer :

- Data Collection : Use a Bruker SMART 1000 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100–296 K to minimize thermal motion .

- Structure Refinement : Process data with SHELXL (via SHELXTL interface) for least-squares refinement. Multi-scan absorption correction (SADABS) is critical for handling high electron density from chlorine atoms .

- Validation : Cross-check with CCDC databases and computational models (e.g., density functional theory (DFT)) for bond-length/angle consistency.

Q. What synthetic routes are recommended for introducing the methyl-d3 group into pyridazinecarboxamide derivatives?

- Methodological Answer :

- Deuterated Reagents : Use methyl-d3 iodide (CDI) in nucleophilic substitution reactions. For example, react 4,6-dichloropyridazine-3-carboxylic acid with deuterated methylamine under coupling agents (e.g., EDC/HOBt) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for halogenated carboxamides?

- Methodological Answer :

- Dynamic Effects : Solution-state NMR may show conformational flexibility, while X-ray structures represent static solid-state conformations. Perform variable-temperature NMR to assess rotational barriers.

- Data Validation : Use complementary techniques (e.g., Raman spectroscopy, solid-state NMR) to reconcile differences. For example, hydrogen bonding observed in crystal packing (e.g., N-H···Cl interactions) may not be evident in solution .

Q. What challenges arise in refining crystal structures of highly halogenated compounds, and how are they mitigated?

- Methodological Answer :

- Absorption Errors : High electron density from chlorine atoms causes absorption anomalies. Apply multi-scan corrections (SADABS) during data processing .

- Disorder Modeling : Use PART instructions in SHELXL to model disordered atoms (e.g., methyl-d3 groups). Refine occupancy factors anisotropically.

- Validation Metrics : Ensure R-factor convergence (e.g., ) and check residual electron density maps for unmodeled features .

Q. How does isotopic substitution (methyl-d3) influence the compound’s physicochemical properties?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydrolysis) between deuterated and non-deuterated analogs. Use ratios to quantify KIE in mechanistic studies.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) can reveal shifts in melting points due to deuterium’s mass effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。